2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol
Description
2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol is a halogenated phenolic compound featuring a 4-chlorophenol backbone modified with a 3-bromobenzylamino-methyl substituent. This structure combines electron-withdrawing halogen atoms (Cl and Br) with a secondary amine linker, conferring unique physicochemical properties. The compound is synthesized via stepwise reactions involving 4-chlorophenol and 3-bromobenzylamine derivatives. Reaction conditions, such as the order of reagent addition and purification of intermediates, critically influence product distribution and yield, as demonstrated in triazine scaffold syntheses involving chlorophenols .
Properties
IUPAC Name |
2-[[(3-bromophenyl)methylamino]methyl]-4-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(16)4-5-14(11)18/h1-7,17-18H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMPIRAWMCSZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Mannich reaction remains the most widely adopted method, involving a one-pot condensation of 3-bromoaniline, formaldehyde, and 4-chlorophenol under acidic conditions. The aminomethyl bridge (-CH₂NH-) forms via nucleophilic attack of the aniline nitrogen on the formaldehyde-activated methylene group, followed by phenolic oxygen participation.
Table 1: Standard Mannich Reaction Parameters
| Component | Quantity | Conditions |
|---|---|---|
| 3-Bromoaniline | 1.0 equiv | HCl (1M, 20 mol%) |
| Formaldehyde (37% aq.) | 1.2 equiv | Ethanol, 80°C, 6–8 hr |
| 4-Chlorophenol | 1.0 equiv | N₂ atmosphere, reflux |
Yields range from 45–65%, with purification via silica gel chromatography (hexane:ethyl acetate, 4:1).
Byproduct Analysis and Mitigation
Electron-withdrawing bromine and chlorine substituents retard electrophilic aromatic substitution, necessitating elevated temperatures (80–100°C). Common byproducts include:
- Di-aminated adducts : Formed from excess formaldehyde (≥1.5 equiv). Controlled reagent stoichiometry (1.0:1.2 aniline:formaldehyde) minimizes this issue.
- Quinone oxidation products : Arise from phenolic -OH oxidation under aerobic conditions. Implementing inert atmospheres (N₂/Ar) reduces quinone formation to <5%.
Nucleophilic Substitution: Halogen-Displacement Approach
Synthetic Protocol
This two-step method first synthesizes 3-bromo-N-(chloromethyl)aniline via chloromethylation of 3-bromoaniline using paraformaldehyde and HCl gas. Subsequent nucleophilic displacement with 4-chlorophenol in DMF proceeds at 60°C for 12 hr:
$$
\text{3-Bromo-N-(chloromethyl)aniline} + \text{4-Chlorophenol} \xrightarrow{\text{DMF, K₂CO₃}} \text{Target Compound} + \text{HCl}
$$
Table 2: Nucleophilic Substitution Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | 58% yield vs. 32% in THF |
| Base | K₂CO₃ | 55% yield vs. 40% with NaOH |
| Temperature | 60°C | Maximizes SN2 displacement |
Limitations
Competitive elimination reactions generate 3-bromostyrene derivatives (up to 20% yield loss). Polar aprotic solvents (DMF, DMSO) stabilize transition states, suppressing elimination.
Reductive Amination: Selective Imine Reduction
Stepwise Synthesis
Reductive amination condenses 3-bromobenzaldehyde with 4-chloro-2-hydroxybenzylamine in methanol, followed by NaBH₃CN reduction:
$$
\text{3-Bromobenzaldehyde} + \text{4-Chloro-2-hydroxybenzylamine} \xrightarrow{\text{MeOH}} \text{Imine Intermediate} \xrightarrow{\text{NaBH₃CN}} \text{Target Compound}
$$
Table 3: Reductive Amination Parameters
| Component | Role | Quantity |
|---|---|---|
| NaBH₃CN | Reducing Agent | 1.5 equiv |
| Methanol | Solvent | 0.2 M |
| Reaction Time | – | 4 hr, 25°C |
This method achieves 60–70% yields but requires pre-synthesis of 4-chloro-2-hydroxybenzylamine, adding two steps.
Catalyst Alternatives
Pd/C (5 wt%) under H₂ (1 atm) reduces imines at 25°C but risks over-reduction of bromine substituents. NaBH₃CN selectively targets C=N bonds, preserving aryl bromides.
Comparative Method Evaluation
Table 4: Synthesis Route Comparison
| Metric | Mannich | Nucleophilic Substitution | Reductive Amination |
|---|---|---|---|
| Yield | 45–65% | 50–58% | 60–70% |
| Steps | 1 | 2 | 3 |
| Byproducts | Di-aminated | Styrenes | None |
| Scalability | High | Moderate | Low |
The Mannich reaction offers operational simplicity for industrial-scale synthesis, while reductive amination suits small-batch applications requiring high purity.
Advanced Purification Strategies
Chromatographic Techniques
Silica gel chromatography (hexane:ethyl acetate, 4:1) remains standard, but preparative HPLC (C18 column, 70:30 MeCN:H₂O) enhances purity to >99%.
Recrystallization
Ethanol/water (3:1) recrystallization at 4°C yields needle-like crystals (mp 142–144°C), suitable for X-ray diffraction analysis.
Industrial-Scale Considerations
Cost Analysis
Raw material costs favor the Mannich route ($12.50/mol) over reductive amination ($18.20/mol) due to 4-chloro-2-hydroxybenzylamine synthesis expenses.
Green Chemistry Metrics
Microwave-assisted Mannich reactions (100°C, 15 min) reduce energy use by 40% but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while the amino group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include substituted phenols and amines.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include reduced amines and alcohols.
Scientific Research Applications
2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol is used in various scientific research applications:
Mechanism of Action
The mechanism of action for 2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogen Position and Type : The target compound’s dual halogenation (Cl at C4, Br at C3) distinguishes it from simpler analogs like 3g (Cl at C4) and 3h (Br at C4). Bromine’s higher atomic weight and polarizability may enhance lipophilicity compared to chlorine .
Adsorption and Environmental Behavior
Chlorophenols exhibit adsorption trends dependent on halogen number and position (Table 2).
Table 2: Adsorption Parameters on HDTMA-Modified Halloysite Nanotubes
| Compound | Active Centers (n) | Adsorption Capacity Trend |
|---|---|---|
| 4-Chlorophenol | 1.47 | High |
| 2-Chlorophenol | 1.25 | Moderate |
| 2,4-Dichlorophenol | 1.19 | Low |
| 2,4,6-Trichlorophenol | 1.42 | Very Low |
Comparison with Target Compound :
- The target’s single Cl and Br substituents suggest adsorption behavior closer to 4-chlorophenol (high capacity) rather than multi-halogenated analogs. However, the benzylamino group may reduce adsorption efficiency due to steric hindrance .
Biodegradation and Environmental Persistence
- 4-Chlorophenol: Aerobic sequencing batch reactors achieve >99% removal via meta-cleavage pathways, forming 5-chloro-2-hydroxymuconic semialdehyde . Sulfate-reducing consortia mineralize 4-chlorophenol to CO₂ .
- Target Compound: The 3-bromobenzylamino-methyl group likely impedes microbial degradation compared to unsubstituted 4-chlorophenol, as bulky substituents hinder enzyme access .
Functional Group Modifications in Drug Analogues
Benzimidazole-phenol derivatives (e.g., Compounds 44–46 in ) demonstrate that tert-butyl or ethylamino side chains enhance metabolic stability. The target’s bromobenzyl group may similarly improve pharmacokinetic profiles compared to simpler chlorophenols .
Biological Activity
2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol is a compound of significant interest due to its unique structural features, which include bromine, chlorine, and amino groups. These functional groups contribute to its diverse biological activities, making it a subject of extensive research in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHBrClNO. The presence of the bromobenzyl moiety enhances lipophilicity, while the chlorophenol group may contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can bind to active sites on proteins, altering their activity and influencing various biochemical pathways. This mechanism underlies its potential therapeutic applications in areas such as cancer treatment and antimicrobial activity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that related compounds with similar structural features showed significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar Mannich bases displayed IC values in the low micromolar range against human cervical (HeLa) and liver (HepG2) cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 7a | FaDu | 1.73 | Induces apoptosis |
| Mannich Base A | HeLa | 2.5-5.2 | Cytotoxicity via apoptosis |
| Mannich Base B | HepG2 | <5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Its structural components suggest potential interactions with bacterial enzymes or receptors, which could inhibit bacterial growth. Preliminary studies indicate that it may possess selective inhibition against certain pathogens, though specific data on its spectrum of activity remains limited.
Case Studies
A notable study explored the structure-activity relationship (SAR) of Mannich bases similar to this compound. The results highlighted that modifications in the bromobenzyl and chlorophenol moieties significantly influenced biological activity, particularly in terms of anticancer efficacy .
In another investigation, a series of compounds were synthesized and tested against multiple cancer cell lines. The findings revealed that specific substitutions at the phenolic ring enhanced cytotoxic effects, suggesting a pathway for optimizing the therapeutic profile of such compounds .
Q & A
Q. What statistical approaches validate reproducibility in synthetic yield optimization?
- Methodological Answer : Apply response surface methodology (RSM) with central composite design. Variables: reaction time, temperature, and catalyst loading. Use ANOVA to identify significant factors and derive optimal conditions .
Research Gaps & Future Directions
Q. What unexplored applications exist in materials science for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
